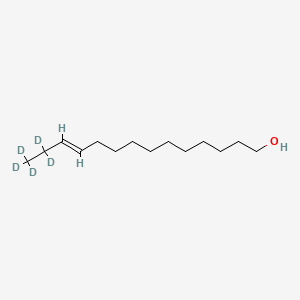
(11E)-Tetradecen-1-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E)-Tetradecen-1-ol-d5: is a deuterated analog of (11E)-Tetradecen-1-ol, a long-chain fatty alcohol. The deuterium labeling at the fifth position makes it useful in various scientific studies, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a double bond at the eleventh position and a hydroxyl group at the first position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of the corresponding alkyne using deuterium gas. The reaction is usually carried out in the presence of a palladium catalyst under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (11E)-Tetradecen-1-ol-d5 can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: (11E)-Tetradecenal-d5, (11E)-Tetradecanoic acid-d5.
Reduction: Tetradecane-d5.
Substitution: (11E)-Tetradecen-1-yl acetate-d5.
Wissenschaftliche Forschungsanwendungen
Chemistry: (11E)-Tetradecen-1-ol-d5 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the identification and quantification of similar compounds in complex mixtures.
Biology: In biological studies, this compound is used as a tracer to study metabolic pathways involving long-chain fatty alcohols. Its deuterium label allows for precise tracking of the compound within biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain similar structural motifs.
Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling.
Wirkmechanismus
The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific enzymes and receptors in biological systems. The deuterium label does not significantly alter the compound’s reactivity but allows for detailed tracking and analysis. The compound primarily targets metabolic pathways involving fatty alcohols and can be used to study enzyme kinetics and substrate specificity.
Vergleich Mit ähnlichen Verbindungen
(11E)-Tetradecen-1-ol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
(11Z)-Tetradecen-1-ol: An isomer with a cis double bond, which may exhibit different reactivity and biological activity.
(11E)-Tetradecenal: The aldehyde form, used in fragrance and flavor industries.
Uniqueness: (11E)-Tetradecen-1-ol-d5 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C14H28O |
|---|---|
Molekulargewicht |
217.40 g/mol |
IUPAC-Name |
(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2 |
InChI-Schlüssel |
YGHAIPJLMYTNAI-BNWVTDPSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO |
Kanonische SMILES |
CCC=CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


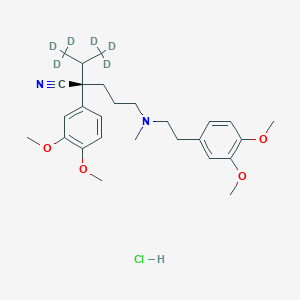

![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)




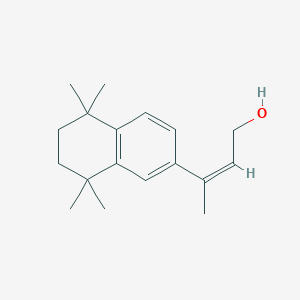
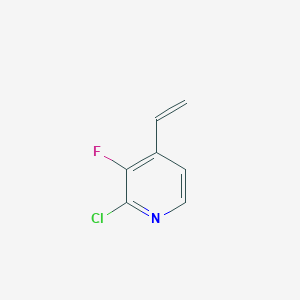
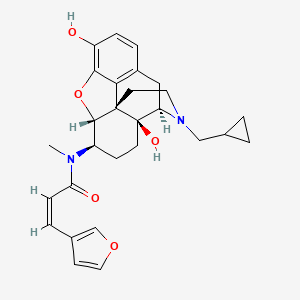
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
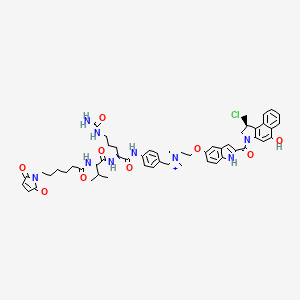

![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
